molecular formula C8H11ClN2O B7766662 3-Acetamidoanilinium chloride

3-Acetamidoanilinium chloride

Cat. No.: B7766662
M. Wt: 186.64 g/mol
InChI Key: NALDFXSDXQXFPL-UHFFFAOYSA-N
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Description

3-Acetamidoanilinium chloride, also known as 3’-Aminoacetanilide hydrochloride, is an organic compound with the molecular formula C8H10N2O.ClH. It is a mono-constituent substance that is primarily used in the dye industry . The compound is characterized by its crystalline structure and is typically used in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidoanilinium chloride typically involves the acetylation of m-phenylenediamine. The reaction is carried out in the presence of acetic anhydride, which acts as the acetylating agent. The reaction conditions usually include a controlled temperature environment to ensure the proper formation of the acetamido group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors that maintain the necessary temperature and pressure conditions. The process involves the continuous addition of acetic anhydride to m-phenylenediamine, followed by the purification of the product through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

3-Acetamidoanilinium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions and amines are often used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anilines, amides, and other derivatives that are useful in different chemical applications .

Scientific Research Applications

3-Acetamidoanilinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetamidoanilinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-m-phenylenediamine hydrochloride
  • m-Aminoacetanilide hydrochloride
  • 3-Acetamidoaniline hydrochloride

Uniqueness

3-Acetamidoanilinium chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its acetamido group provides a site for acetylation, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

(3-acetamidophenyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6(11)10-8-4-2-3-7(9)5-8;/h2-5H,9H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALDFXSDXQXFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-35-2
Details Compound: Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
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CAS No.

59736-00-4, 621-35-2
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59736-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-aminophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-acetamidoanilinium chloride
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